Maleimide-NODA-GA
Overview
Description
Maleimide-NODA-GA is a compound with the molecular formula C21H31N5O9 . It is also known by its synonyms, which include 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid . It has a molecular weight of 497.5 g/mol .
Synthesis Analysis
The synthesis of Maleimide-NODA-GA involves the reaction of maleimides with compounds like amines, phenols, and thiols . The reaction can also involve copolymerization with vinyl monomers like styrene and diallyl bisphenol A . The synthesis can also involve Diels–Alder reactions .Molecular Structure Analysis
The molecular structure of Maleimide-NODA-GA includes a 1,4,7-triazonan-1-yl group and a 2,5-dioxopyrrol-1-yl group . The compound has a complex structure with a high degree of complexity, as computed by PubChem .Chemical Reactions Analysis
The chemical reactions involving Maleimide-NODA-GA are complex and involve various side reactions. For instance, thiosuccinimide linkages formed during the conjugation of N-terminal cysteine peptides to maleimides are known to be less robust than once thought . This can result in the formation of a considerable amount of side products .Physical And Chemical Properties Analysis
Maleimide-NODA-GA has several computed properties. It has a molecular weight of 497.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 12, and a rotatable bond count of 12 . It also has a topological polar surface area of 188 Ų .Scientific Research Applications
1. Positron Emission Tomography (PET) Imaging Agent Development Maleimide-NODA-GA is utilized in the development of PET imaging agents. For example, it has been used to label a human PD-L1 nanobody, allowing for efficient and stable imaging of PD-L1 expression in preclinical in vivo studies .
Radiolabeling for Cancer Research
The compound has applications in cancer research, particularly in the radiolabeling of probes for imaging tumor-associated markers. A study evaluated the binding affinity and stability of 68Ga-NODAGA-BMS986192, a probe developed using maleimide-NODA-GA, for in vivo imaging of PD-L1 expression in tumor models .
Protein Labeling
Maleimide-NODA-GA is used for conjugation to proteins for various research applications. It has been applied to sulfo-SMCC–derivatized proteins, facilitating the study of protein behavior and interactions .
Mechanism of Action
Target of Action
Maleimide-NODA-GA is primarily used for labeling peptides and antibodies . It specifically reacts with the sulfhydryl group of cysteine residues . This allows the compound to form stable bioconjugates while preserving the functionality and specificity of the biomolecules .
Mode of Action
The mode of action of Maleimide-NODA-GA involves the formation of a covalent bond with the sulfhydryl group of cysteine residues . This reaction results in the labeling of peptides and antibodies, which can be used for various research and diagnostic applications .
Pharmacokinetics
The pharmacokinetics of Maleimide-NODA-GA, such as its absorption, distribution, metabolism, and excretion (ADME) properties, can be tailored by optimizing the size, charge, hydrophobicity, or targeting ligand of the bioconjugates . For instance, a study on a variant of a 68Ga-labeled probe showed rapid clearance of the probe via the renal route, which corresponded to low background signals in PET images .
Result of Action
The result of Maleimide-NODA-GA’s action is the successful labeling of peptides and antibodies. This enables the visualization and tracking of these biomolecules in biological systems, which can be crucial in research and diagnostic applications. For example, a study demonstrated efficient delineation of a tumor using a 68Ga-labeled probe .
Action Environment
The action, efficacy, and stability of Maleimide-NODA-GA can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other reactive groups. It is recommended to handle the compound under dry conditions and avoid frequent dissolution and freeze-drying . The compound should be brought to room temperature slowly from the refrigerator before opening the container .
Safety and Hazards
Future Directions
The future directions for Maleimide-NODA-GA involve its potential use in medical imaging. For instance, a study has shown the feasibility of using a 68Ga-labeled tracer, which can covalently bind to albumin in vivo, for positron emission tomography (PET) imaging . This could potentially be used for blood pool, bleeding, and vascular permeability alteration diseases imaging in the clinic .
properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXYJQNMNJVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide-NODA-GA |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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